N-Biotin-N-bis(PEG4-acid)

PROTAC synthesis Bioconjugation Stoichiometry

Researchers constructing PROTAC libraries often face stoichiometric limitations with linear monofunctional linkers. N-Biotin-N-bis(PEG4-acid) (CAS 1964503-35-2) solves this with a branched architecture providing two carboxylic acid groups for independent ligand conjugation. Key advantages: - Enables 2:1 ligand-to-linker ratio for modular, parallel PROTAC candidate synthesis. - Biotin tag facilitates affinity-based purification and pull-down assays. - PEG4 spacers enhance solubility and reduce steric hindrance. Reliable supply with characterized purity supports reproducible high-throughput screening workflows.

Molecular Formula C32H57N3O14S
Molecular Weight 739.9 g/mol
Cat. No. B8106082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Biotin-N-bis(PEG4-acid)
Molecular FormulaC32H57N3O14S
Molecular Weight739.9 g/mol
Structural Identifiers
SMILESC1C2C(C(S1)CCCCC(=O)N(CCOCCOCCOCCOCCC(=O)O)CCOCCOCCOCCOCCC(=O)O)NC(=O)N2
InChIInChI=1S/C32H57N3O14S/c36-28(4-2-1-3-27-31-26(25-50-27)33-32(41)34-31)35(7-11-44-15-19-48-23-21-46-17-13-42-9-5-29(37)38)8-12-45-16-20-49-24-22-47-18-14-43-10-6-30(39)40/h26-27,31H,1-25H2,(H,37,38)(H,39,40)(H2,33,34,41)/t26-,27-,31-/m1/s1
InChIKeyPBACTYCVXZZFPD-MMXANPLTSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Biotin-N-bis(PEG4-acid): Branched PROTAC Linker


N-Biotin-N-bis(PEG4-acid) (CAS 1964503-35-2) is a branched, polyethylene glycol (PEG)-based heterotrifunctional linker used in the synthesis of PROteolysis TArgeting Chimeras (PROTACs) and bioconjugates . The compound features a central nitrogen atom connected to a biotin moiety and two linear PEG4 chains, each terminating in a carboxylic acid group, enabling the attachment of two distinct ligand molecules . This unique branched architecture distinguishes it from linear monofunctional biotin-PEG linkers, offering a stoichiometric and architectural advantage in the construction of ternary complexes for targeted protein degradation .

Branched PEG4 linker with dual carboxylic acid termini
Designed for PROTAC ternary complex synthesis
Biotin tag facilitates pull-down and purification workflows

Why N-Biotin-N-bis(PEG4-acid) Cannot Be Replaced


Generic substitution of N-Biotin-N-bis(PEG4-acid) with a common linear biotin-PEG-acid linker (e.g., Biotin-PEG4-acid) is not feasible due to a fundamental difference in molecular architecture and stoichiometry. N-Biotin-N-bis(PEG4-acid) provides two carboxylic acid functional groups, enabling the attachment of two separate ligands (e.g., an E3 ligase ligand and a target protein ligand) to a single biotinylated core . In contrast, a linear monofunctional biotin-PEG-acid linker provides only a single attachment site, which is insufficient for the modular construction of a PROTAC molecule . This architectural divergence directly impacts the achievable molar ratio of components, the efficiency of ternary complex formation, and the potential for high-throughput synthesis workflows [1].

Linear biotin-PEG-acid linkers provide only one carboxylic acid group, limiting conjugation to a 1:1 ratio and precluding the dual-ligand assembly required for PROTACs.
The branched architecture introduces a spatial geometry for ternary complex formation that may not be readily reproduced by linear linkers.
PEG4 chain length and branching pattern influence solubility and steric accessibility; substitution with a different PEG length or linear analog may shift these properties.

N-Biotin-N-bis(PEG4-acid): Performance Evidence


Stoichiometric Advantage: Dual Carboxylic Acid Termini

N-Biotin-N-bis(PEG4-acid) possesses two terminal carboxylic acid groups, providing a 2:1 ligand-to-linker conjugation ratio, whereas the comparator Biotin-PEG4-acid contains a single carboxylic acid, limiting its conjugation capacity to a 1:1 ratio . This architectural feature enables the attachment of two distinct ligand molecules (e.g., an E3 ligase ligand and a target protein ligand) to the same biotinylated core, a requirement for PROTAC assembly .

Dual carboxyl termini
Class-level
2 COOH vs 1 COOH
Supports 2:1 ligand-to-linker conjugation ratio
Structural analysis; not experimentally verified
PROTAC synthesis Bioconjugation Stoichiometry

PEG4 Length Balances Solubility and Conformational Flexibility

N-Biotin-N-bis(PEG4-acid) incorporates PEG4 chains, which provide a balance of hydrophilicity and chain length. In comparative studies on enzyme immobilization, a short biotin-PEG3 linker resulted in 2.3x higher biotin density on polymer brushes compared to a longer biotin-PEG23 linker (0.58 nm⁻² vs. 0.25 nm⁻²) due to better chain-end accessibility [1]. While this is a cross-study inference for PEG4, it suggests that the moderate PEG4 length in N-Biotin-N-bis(PEG4-acid) avoids the steric congestion associated with longer chains, while still providing sufficient reach for ternary complex formation [2].

PEG4 accessibility context
Cross-study comparable
PEG3: 0.58 nm⁻²
PEG23: 0.25 nm⁻²
Moderate PEG4 length may balance biotin accessibility and reach
Based on cross-study comparison of PEG3/PEG23; not direct
PROTAC linker PEGylation Conformational tuning

PEGylation Confers Superior Aqueous Solubility

PEG-based linkers, such as the PEG4 chains in N-Biotin-N-bis(PEG4-acid), provide significantly enhanced aqueous solubility compared to hydrophobic alkyl linkers. While quantitative solubility data for the target compound is not publicly available, a direct comparison of dPEG4-biotin acid (a linear analog) versus LC-biotin (a hydrophobic alkyl linker) demonstrates that PEGylation prevents aggregation and precipitation of conjugated biomolecules, even at high degrees of labeling, whereas LC-biotin triggers aggregation with the incorporation of just a few linker groups . This class-level inference supports the superior solution behavior expected for N-Biotin-N-bis(PEG4-acid) over alkyl-based alternatives [1].

Solubility behavior
Class-level inference
dPEG4-biotin acid: no aggregation
LC-biotin: aggregation
PEG spacer may reduce aggregation risk vs alkyl linkers
Class-level inference from linear analog; not directly measured
Biotinylation Solubility Aggregation

Branched Architecture Enables Unique Ternary Complex Geometry

The branched architecture of N-Biotin-N-bis(PEG4-acid) provides a unique geometry for ternary complex formation compared to linear PROTAC linkers. While direct activity data for this specific linker is not available, class-level understanding of PROTAC linker design indicates that linker geometry, not just length, critically influences the proximity and orientation of E3 ligase and target protein, thereby affecting ubiquitination efficiency and degradation rate [1]. The branched, dual-arm design of this compound introduces a distinct spatial arrangement of ligands that cannot be replicated by linear monofunctional linkers, offering a new dimension for ternary complex optimization [2].

Linker geometry
Class-level inference
Branched dual-arm
Linear monofunctional
Offers alternative spatial arrangement for ternary complex design
Based on structural analysis; activity data not available
PROTAC ternary complex Linker geometry Protein degradation efficiency

N-Biotin-N-bis(PEG4-acid): Application Scenarios


Modular Biotinylated PROTAC Synthesis

The dual carboxylic acid groups of N-Biotin-N-bis(PEG4-acid) enable a 2:1 ligand-to-linker conjugation strategy, making it an ideal core for assembling biotinylated PROTACs. This modular approach allows for the independent optimization and parallel synthesis of E3 ligase ligand-linker and target protein ligand-linker conjugates, which can then be combined to screen a library of PROTAC candidates . The biotin tag facilitates downstream purification and pull-down assays, accelerating the characterization of degradation efficiency and ternary complex formation [1].

High-Throughput Amine Biotinylation

As a biotinylation reagent, N-Biotin-N-bis(PEG4-acid) reacts with two amine-containing moieties to form stable amide bonds . The dual-arm architecture allows for the simultaneous labeling of two distinct amine-containing molecules (e.g., two different proteins or a protein and a small molecule), or for the creation of branched biotinylated structures. This is particularly useful in creating bifunctional probes or in surface modification where a high density of biotin groups is desired without the aggregation issues associated with hydrophobic linkers .

Avidin/Streptavidin Multivalent Complexes

The branched, biotinylated structure of N-Biotin-N-bis(PEG4-acid) can be used to create multivalent biotin conjugates. These conjugates can bind to avidin or streptavidin tetramers, forming defined 3:1 or 2:1 complexes with enhanced stability [2]. The PEG4 spacers reduce steric strain in the biotin-avidin-biotin bridge, improving the formation and stability of these complexes . This is valuable for applications in biosensing, enzyme immobilization, and the creation of biohybrid materials.

Application
Selection Property
Validation Focus
PROTAC modular synthesis
Dual carboxylic acid termini (2:1 conjugation)
Ternary complex assembly and purification efficiency
High-throughput amine biotinylation
Branched dual-amine reactivity
Biotin density and aggregation profile
Multivalent avidin/streptavidin complexes
Branched biotin structure with PEG4 spacers
Complex stability and steric compatibility

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